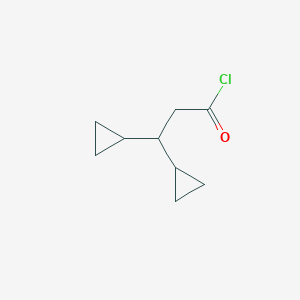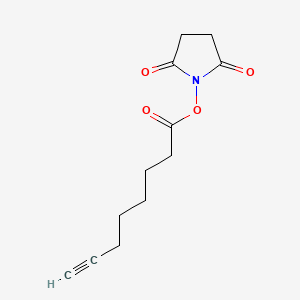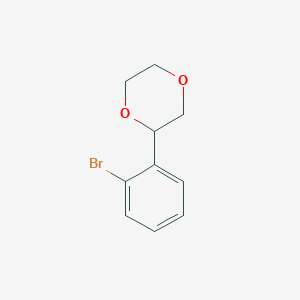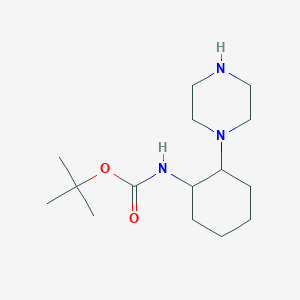
(4-Bromo-2-((triethylsilyl)methyl)phenyl)diphenylphosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromo-2-((triethylsilyl)methyl)phenyl)diphenylphosphane is a chemical compound with the molecular formula C25H30BrPSi and a molecular weight of 469.47 g/mol . This compound is characterized by the presence of a bromine atom, a triethylsilyl group, and a diphenylphosphane moiety attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-((triethylsilyl)methyl)phenyl)diphenylphosphane typically involves the reaction of 4-bromo-2-((triethylsilyl)methyl)phenyl) with diphenylphosphane under controlled conditions . The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Bromo-2-((triethylsilyl)methyl)phenyl)diphenylphosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields phosphine oxides, while substitution reactions can produce various substituted phenyl derivatives .
Applications De Recherche Scientifique
(4-Bromo-2-((triethylsilyl)methyl)phenyl)diphenylphosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of (4-Bromo-2-((triethylsilyl)methyl)phenyl)diphenylphosphane involves its interaction with specific molecular targets. The compound can act as a ligand, coordinating with metal centers in catalytic processes. It may also interact with biological molecules through non-covalent interactions, influencing biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Bromo-2-methylphenyl)diphenylphosphane
- (4-Bromo-2-((trimethylsilyl)methyl)phenyl)diphenylphosphane
- (4-Bromo-2-((triethylgermyl)methyl)phenyl)diphenylphosphane
Uniqueness
(4-Bromo-2-((triethylsilyl)methyl)phenyl)diphenylphosphane is unique due to the presence of the triethylsilyl group, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds and influences its reactivity and applications .
Propriétés
Formule moléculaire |
C25H30BrPSi |
|---|---|
Poids moléculaire |
469.5 g/mol |
Nom IUPAC |
[4-bromo-2-(triethylsilylmethyl)phenyl]-diphenylphosphane |
InChI |
InChI=1S/C25H30BrPSi/c1-4-28(5-2,6-3)20-21-19-22(26)17-18-25(21)27(23-13-9-7-10-14-23)24-15-11-8-12-16-24/h7-19H,4-6,20H2,1-3H3 |
Clé InChI |
NNXFOGGPBAUCGY-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)CC1=C(C=CC(=C1)Br)P(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(3-Hydroxypropyl)-2-thia-7-azaspiro[4.4]nonane 2,2-dioxide](/img/structure/B14883349.png)









![2-(2-hexylsulfanylbenzimidazol-1-yl)-N-[2-(4-hydroxy-3-methoxyphenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B14883405.png)

![2-Oxaspiro[3.3]heptane-6-carboxamide](/img/structure/B14883409.png)
![Monocalcium mono((3R,5S)-5-((R)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoate)](/img/structure/B14883420.png)
